molecular formula C5H4N2O2S2 B6201065 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid CAS No. 2694733-97-4

5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid

Cat. No.: B6201065
CAS No.: 2694733-97-4
M. Wt: 188.2
InChI Key:
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Description

5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a fused ring system that includes both sulfur and nitrogen atoms. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity might be employed.

Chemical Reactions Analysis

Types of Reactions

5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid exerts its effects involves its interaction with biological targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiadiazole ring, which can form strong bonds with metal ions or other active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-thiadiazole
  • 1,2,4-thiadiazole
  • 1,2,5-thiadiazole
  • 1,3,4-thiadiazole

Uniqueness

Compared to other thiadiazole derivatives, 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

CAS No.

2694733-97-4

Molecular Formula

C5H4N2O2S2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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